(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound features a cyclopropyl group and a 6-fluoropyridine moiety, which are known for their roles in enhancing biological activity. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, which can affect solubility and stability.
The synthesis and characterization of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride have been documented in various scientific literature, particularly focusing on its synthesis methods and biological implications. While specific studies on this compound may be limited, related compounds have been explored extensively in the context of pharmacology and organic synthesis.
This compound can be classified as an amine due to the presence of the amine functional group (-NH2). It also falls under the category of heterocyclic compounds because of the pyridine ring, which contains nitrogen as part of its structure. The presence of fluorine further categorizes it as a fluorinated compound, often associated with enhanced potency and selectivity in biological systems.
The synthesis of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride typically involves several steps, including:
The synthesis may require specific catalysts, solvents, and reaction conditions that optimize yield and selectivity. For instance, palladium or copper catalysts are commonly employed in cross-coupling reactions involving aromatic systems.
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride has a complex three-dimensional structure characterized by:
The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, fluorine, and nitrogen atoms. The molecular weight is approximately 220.09 g/mol.
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions typical for amines and heterocycles:
Reactions involving this compound may require specific conditions such as temperature control and pH adjustments to achieve desired outcomes.
The mechanism of action for (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is likely related to its interaction with biological targets such as receptors or enzymes.
Studies on related compounds suggest that modifications at the pyridine ring can significantly impact pharmacodynamics and pharmacokinetics.
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is expected to exhibit:
The compound's reactivity profile includes:
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride may find applications in several areas:
Enantiopure amines represent a cornerstone of modern medicinal chemistry due to their profound influence on pharmacodynamics and pharmacokinetic profiles. The chiral center in these molecules, particularly α-tertiary amines, creates distinct spatial orientations that confer stereoselective interactions with biological targets. This enantioselectivity is critical because individual stereoisomers can exhibit vastly different binding affinities to receptors, metabolic stability, and toxicological profiles. For instance, in opioid receptor targeting, the (3S,6aR,11aR) enantiomer of an N-substituted phenylmorphan derivative demonstrated sub-nanomolar μ-opioid receptor (MOR) antagonism (IC₅₀ = 6.92 nM), whereas its diastereomer showed negligible activity [8]. Such stark divergence underscores the necessity of enantiocontrolled synthesis in drug development.
Recent synthetic methodologies have significantly advanced access to chiral amines. Transition-metal-catalyzed asymmetric C–N cross-coupling enables the construction of sterically congested α-tertiary amines with high enantiomeric excess (ee > 98%) [4]. Additionally, enzymatic resolution techniques and chiral auxiliaries facilitate the production of enantiopure intermediates, as evidenced in the synthesis of ortho-C oxide-bridged phenylmorphans using (R)- and (S)-p-methylmandelic acid for enantiomeric separation [8]. The pharmacological impact of chirality is exemplified by fluorinated drugs like flucloxacillin, where the S-enantiomer exhibits enhanced antibacterial potency due to optimal binding to penicillin-binding proteins.
Table 1: Impact of Chirality on Pharmacological Profiles of Selected Amine-Containing Drugs
Drug Name | Target | Stereochemical Preference | Activity Difference |
---|---|---|---|
Levofloxacin | DNA gyrase | S-isomer | 8-128x higher potency than R-isomer |
Escitalopram | Serotonin transporter | S-enantiomer | Superior binding affinity and efficacy |
Ortho-C morphan | μ-Opioid receptor | (3S,6aR,11aR) isomer | Potent antagonist (IC₅₀ 6.92 nM) |
N-Phenethyl morphan | μ-Opioid receptor | (–)-enantiomer | Partial agonist (high potency, low efficacy) |
The strategic incorporation of fluoropyridine rings into drug scaffolds leverages fluorine’s unique physicochemical properties—high electronegativity (3.98), small atomic radius (1.47 Å), and low polarizability—to optimize drug-receptor interactions. Fluorine substitution at the 2-, 3-, or 6-positions of pyridine profoundly alters the heterocycle’s electronic distribution, enhancing metabolic stability and membrane permeability. In 6-fluoropyridin-2-yl derivatives, the fluorine atom ortho to the nitrogen inductively withdraws electron density, reducing the pKa of the adjacent amine by ~1-2 units compared to non-fluorinated analogs [9]. This electronic modulation minimizes undesired protonation states, thereby improving blood-brain barrier penetration for CNS-targeted agents.
Fluoropyridines serve as versatile bioisosteres in drug design. The 6-fluoropyridin-2-yl moiety is a privileged fragment in kinase inhibitors and antimicrobial agents due to its ability to engage in orthogonal dipole interactions and weak hydrogen bonding within enzymatic pockets [1] [7]. Late-stage functionalization techniques, such as C–H fluorination followed by nucleophilic aromatic substitution (SNAr), enable efficient derivatization of fluoropyridine cores. For example, SNAr reactions of 2-fluoropyridines proceed under mild conditions (50–120°C) with diverse nucleophiles—alcohols, amines, thiols—achieving quantitative conversion [1]. This synthetic flexibility facilitates rapid SAR exploration around the fluoropyridine pharmacophore.
Table 2: Therapeutic Applications of Fluoropyridine-Containing Drug Candidates
Compound Class | Biological Activity | Role of Fluoropyridine | Reference |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis inhibition | 4-Fluorophenyl at C-3 enhances MIC₉₀ (3.8 µg/mL) vs. unsubstituted | [2] |
Fluoropyrimidines (e.g., 5-FU) | Antineoplastic agents | Fluorine impedes thymidylate synthesis, causing DNA disruption | [3] |
Radiolabeled flortaucipir F-18 | Alzheimer’s disease PET imaging | F-18 enables positron emission; fluoropyridine stabilizes tracer | [6] |
Trifluorothymidine (TFT) | Anticancer prodrug | Trifluoromethyl group confers resistance to thymidine phosphorylase | [3] |
Metabolic advantages are equally critical: Fluorine’s resistance to oxidative metabolism shields adjacent sites from cytochrome P450-mediated degradation. In fluorinated oligonucleotides like givosiran, 2′-fluoropyridine moieties increase nuclease resistance, prolonging in vivo half-life [6].
The cyclopropyl group functions as a versatile conformational constraint in medicinal chemistry due to its distinct structural features: high ring strain (27.5 kcal/mol), sp³ hybridization with near-ideal 60° C–C–C bond angles, and restricted rotation. When appended to chiral amines, the cyclopropyl ring enforces defined dihedral angles around the C–N bond, locking rotatable bonds into bioactive conformations. This preorganization reduces the entropic penalty upon target binding, significantly enhancing ligand affinity and selectivity. For example, cyclopropyl-containing N-phenethylmorphans exhibit 10-fold higher MOR binding (Ki < 50 nM) compared to their acyclic counterparts [8].
The cyclopropyl’s lipophilicity (π = 0.80) and stereoelectronic effects also modulate pharmacokinetic properties. The saturated ring system lacks π-bonds, minimizing metabolic oxidation pathways vulnerable in aromatic systems. Furthermore, cyclopropyl’s "pseudo-alkyl" character elevates logP values without excessive steric bulk, striking a balance between membrane permeability and aqueous solubility. In fluorinated drugs like fluoroestradiol F-18, cyclopropyl groups contribute to optimal biodistribution for imaging [6].
Table 3: Conformational and Electronic Effects of Cyclopropyl vs. Other Substituents
Property | Cyclopropyl | n-Propyl | Phenyl |
---|---|---|---|
Torsional Constraint | High (ring strain) | Low | Moderate |
Lipophilicity (π) | 0.80 | 0.50 | 2.00 |
Metabolic Stability | Resistant to oxidation | Vulnerable to ω-oxidation | Vulnerable to epoxidation |
Steric Volume (ų) | ~33 | ~54 | ~75 |
Synthetic routes to cyclopropyl-containing chiral amines often exploit cyclopropanation strategies. Transition-metal-catalyzed cyclopropanations using diazo compounds or the Kulinkovich reaction provide enantiomerically enriched cyclopropanols, which can be transformed into amines [4] [8]. For S-cyclopropyl(6-fluoropyridin-2-yl)methanamine, asymmetric hydrogenation of enamines or enzymatic transamination may afford the desired S-enantiomer with high optical purity [4]. The strategic fusion of cyclopropyl conformational control with fluoropyridine electronic tuning creates a synergistic pharmacophore ideal for targeting sterically demanding binding sites, such as G-protein-coupled receptors (GPCRs) or enzyme allosteric pockets.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9